[2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-2-yl)methanone
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Overview
Description
2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, with a pyridine moiety attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The piperidine ring is then introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group such as a halide . Finally, the pyridine moiety is attached via a methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using pyridine and an acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of catalysts to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can lead to partially or fully hydrogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development .
Medicine
In medicine, 2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential in catalysis and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the piperidine and pyridine moieties can enhance binding affinity and specificity . This compound can modulate signaling pathways, leading to therapeutic effects in various diseases .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological activities, including analgesic and antipsychotic effects.
Pyridine derivatives: Pyridine-containing compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets 2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone apart is its unique combination of these three moieties, which provides a multifaceted approach to interacting with biological targets. This structural complexity allows for enhanced specificity and potency in its biological activities.
Properties
Molecular Formula |
C18H18N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C18H18N4O/c23-18(15-9-3-5-11-19-15)22-12-6-4-10-16(22)17-20-13-7-1-2-8-14(13)21-17/h1-3,5,7-9,11,16H,4,6,10,12H2,(H,20,21) |
InChI Key |
VAKWBBYXAZKWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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